

# Technical Guide: Physicochemical Properties of 5-Bromo-2-fluoronicotinic Acid

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## Compound of Interest

Compound Name: 5-Bromo-2-fluoronicotinic acid

Cat. No.: B1292196

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## Introduction

**5-Bromo-2-fluoronicotinic acid** is a halogenated pyridine carboxylic acid derivative. Its structural features, including the bromine and fluorine substituents on the pyridine ring and the carboxylic acid group, make it a valuable building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical and chemical properties is essential for its effective utilization in research and development, particularly in the design and synthesis of novel pharmaceutical agents and other functional organic molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-Bromo-2-fluoronicotinic acid**, along with detailed experimental protocols for their determination.

## Core Physical Properties

The physical properties of **5-Bromo-2-fluoronicotinic acid** are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Source
Molecular Formula	$C_6H_3BrFNO_2$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	220.00 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless or yellow solid	<a href="#">[3]</a>
Melting Point	166-170 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	$327.4 \pm 42.0$ °C	<a href="#">[3]</a>
Solubility	Soluble in water and some organic solvents	<a href="#">[3]</a>
pKa (Predicted)	$2.15 \pm 0.10$	<a href="#">[3]</a>

## Spectral Data (Predicted)

While experimentally obtained spectra for **5-Bromo-2-fluoronicotinic acid** are not readily available in the public domain, a predictive analysis based on its structure allows for the estimation of its key spectral features.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show two aromatic protons. The electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups will cause these protons to appear in the downfield region of the spectrum, likely between 8.0 and 9.0 ppm. The coupling between the protons will depend on their relative positions on the pyridine ring.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically in the range of 160-180 ppm. The carbons attached to the electronegative fluorine and bromine atoms will also be shifted downfield. The carbon bonded to fluorine will likely exhibit a large one-bond coupling constant (<sup>1</sup>JCF).[\[4\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300  $\text{cm}^{-1}$ .[\[5\]](#)
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725  $\text{cm}^{-1}$ .[\[6\]](#)
- C-F Stretch: A strong absorption in the region of 1000-1300  $\text{cm}^{-1}$ .
- C-Br Stretch: An absorption in the lower frequency region, typically below 800  $\text{cm}^{-1}$ .
- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region.[\[7\]](#)

## Mass Spectrometry

In a mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be expected at  $\text{m/z}$  220 (for the  $^{79}\text{Br}$  isotope) and 222 (for the  $^{81}\text{Br}$  isotope) with nearly equal intensity, which is characteristic of a monobrominated compound.[\[8\]](#) Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of CO (28 Da) or Br (79/81 Da).[\[9\]](#)[\[10\]](#)

## Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **5-Bromo-2-fluoronicotinic acid**.

### Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the **5-Bromo-2-fluoronicotinic acid** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to determine an approximate melting range.
- Allow the apparatus to cool below the approximate melting point.
- Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

## Boiling Point Determination (Micro Method)

### Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Clamp and stand

### Procedure:

- Place a small amount (a few drops) of the substance (if it were a liquid) into a small test tube. Since **5-Bromo-2-fluoronicotinic acid** is a solid, this method would be applicable if

the compound melts without decomposition at a temperature significantly below its boiling point.

- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the bath to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

## Solubility Determination

Apparatus:

- Small test tubes
- Spatula
- Vortex mixer (optional)
- Various solvents (e.g., water, ethanol, acetone, dichloromethane, diethyl ether, 5% aq. NaOH, 5% aq. HCl)

Procedure:

- Place approximately 10-20 mg of **5-Bromo-2-fluoronicotinic acid** into a series of clean, dry test tubes.
- Add 1 mL of a chosen solvent to the first test tube.

- Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
- Observe the mixture. If the solid completely dissolves, the compound is soluble in that solvent. If solid remains, it is insoluble or sparingly soluble.
- Repeat the process for each of the selected solvents. For acidic (5% HCl) and basic (5% NaOH) solutions, observation of effervescence or salt formation can also indicate reactivity and solubility.

## pKa Determination (Potentiometric Titration)

### Apparatus:

- pH meter with a glass electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Deionized water

### Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Accurately weigh a sample of **5-Bromo-2-fluoronicotinic acid** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.
- Record the initial pH of the solution.

- Fill the burette with the standardized NaOH solution.
- Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration well past the equivalence point (the point of the most rapid pH change).
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at this point is the equivalence volume.
- The pKa is the pH at which half of the equivalence volume of NaOH has been added. This can be read directly from the titration curve.

## Spectral Analysis

### 4.5.1. NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

#### Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)
- Pipettes

#### Procedure:

- Dissolve 5-10 mg of **5-Bromo-2-fluoronicotinic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.

- Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.
- For  $^{13}\text{C}$  NMR, a more concentrated sample and a longer acquisition time may be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

#### 4.5.2. Infrared (IR) Spectroscopy

Apparatus:

- FTIR spectrometer (with ATR attachment, or KBr press)
- Spatula
- Potassium bromide (KBr) powder (for pellet method) or solvent (for thin film method)

Procedure (ATR method):

- Ensure the crystal of the ATR attachment is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.
- Clean the crystal thoroughly after the measurement.

#### 4.5.3. Mass Spectrometry

Apparatus:

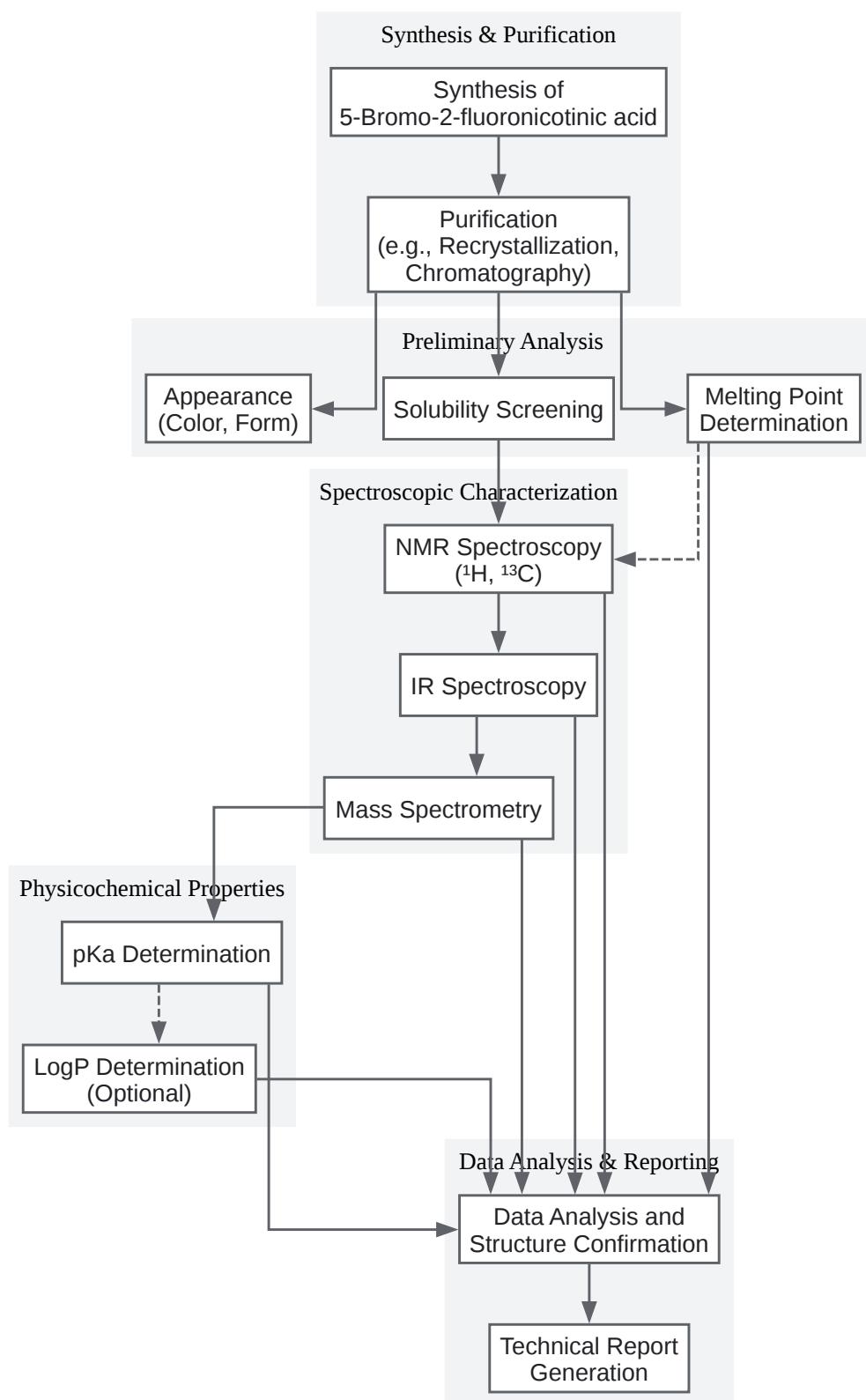
- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
- Sample vials
- Solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

- Prepare a dilute solution of **5-Bromo-2-fluoronicotinic acid** in a suitable solvent.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
- Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule  $[M-H]^-$ .

## Mandatory Visualization

The following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel organic compound such as **5-Bromo-2-fluoronicotinic acid**.

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### Physicochemical Characterization Workflow

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